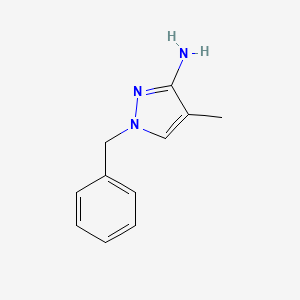

1-benzyl-4-methyl-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-7-14(13-11(9)12)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEGSZUKVOJROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-benzyl-4-methyl-1H-pyrazol-3-amine: Structure, Synthesis, and Application

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical compound 1-benzyl-4-methyl-1H-pyrazol-3-amine. While specific literature on this exact isomer is limited, this document synthesizes information from closely related analogues and foundational principles of heterocyclic chemistry to present a detailed profile for researchers, medicinal chemists, and drug development professionals. We will explore its core chemical structure, predict its spectroscopic characteristics, delineate robust synthetic strategies with a focus on regiochemical control, and discuss its potential as a versatile building block in the synthesis of complex molecular architectures. The pyrazole scaffold is a cornerstone in medicinal chemistry, and the specific arrangement of the benzyl, methyl, and amino substituents on this molecule offers a unique combination of reactivity and structural features for the development of novel therapeutic agents.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its frequent appearance in a vast array of biologically active compounds, including numerous approved pharmaceuticals.[2][3] The unique electronic properties of the pyrazole nucleus, coupled with the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, confer versatile binding capabilities to a wide range of biological targets.[1]

Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[4] The strategic functionalization of the pyrazole core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.[3][5] this compound is a prime example of such a functionalized building block. Its structure incorporates:

-

An N-benzyl group , which serves as a common protecting group and can influence solubility and engage in π-stacking interactions.

-

A C3-amino group , providing a reactive handle for further chemical elaboration to build molecular diversity.[1]

-

A C4-methyl group , which can influence the steric and electronic profile of the molecule, potentially enhancing binding affinity or metabolic stability.

This guide will serve as a foundational resource for understanding and utilizing this specific aminopyrazole in research and development settings.

Molecular Structure and Physicochemical Properties

The structural arrangement of substituents on the pyrazole ring is critical for its chemical behavior and biological activity. The title compound features a specific substitution pattern that defines its identity and reactivity.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value / Identifier | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₁₃N₃ | |

| Molecular Weight | 187.24 g/mol | |

| CAS Number | Not readily available for this specific isomer. Isomers have distinct CAS numbers (e.g., 5-amino isomer: 1134-82-3). | - |

| InChIKey | (Predicted) Based on isomeric structures like WRHZMJSDCJXWDL-UHFFFAOYSA-N for the 5-amino isomer. |

| XLogP3 | (Predicted) ~1.8 - 2.2 |[6] |

Spectroscopic and Structural Elucidation (Predicted)

Definitive structural confirmation relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, we can predict its spectral characteristics with high confidence based on data from closely related isomers and general principles of spectroscopy.[1]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Aromatic Protons (Benzyl): A multiplet in the δ 7.2-7.4 ppm range, integrating to 5H.

-

Benzylic Protons (-CH₂-): A sharp singlet around δ 5.1-5.3 ppm, integrating to 2H.[1]

-

Pyrazole Proton (H-5): A singlet expected around δ 7.3-7.5 ppm, integrating to 1H.

-

Methyl Protons (-CH₃): A sharp singlet in the upfield region, likely around δ 2.0-2.2 ppm, integrating to 3H.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration, potentially appearing around δ 3.5-5.0 ppm and integrating to 2H.

¹³C NMR Spectroscopy: Key signals in the carbon spectrum would confirm the carbon framework. Expected approximate chemical shifts include:

-

Benzylic Carbon (-CH₂-): ~50-55 ppm.

-

Methyl Carbon (-CH₃): ~10-15 ppm.

-

Pyrazole Carbons: C3 (~150-155 ppm, attached to N), C4 (~105-110 ppm), and C5 (~135-140 ppm).

-

Aromatic Carbons (Benzyl): Multiple signals between ~127-138 ppm.

Infrared (IR) Spectroscopy: Vibrational spectroscopy is invaluable for identifying key functional groups.

-

N-H Stretch: Two distinct bands are expected for the primary amine in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[1][7]

-

C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methyl and benzyl groups).

-

C=N and C=C Stretch (Ring): Characteristic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[1]

-

N-H Bend: A bending vibration for the primary amine typically appears in the 1580-1650 cm⁻¹ range.[7]

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 187. A prominent fragment would likely correspond to the loss of the benzyl group or the formation of the tropylium cation at m/z = 91.

Table 2: Predicted Spectroscopic Data Summary

| Technique | Feature | Predicted Range/Value | Rationale |

|---|---|---|---|

| ¹H NMR | Benzyl -CH₂- | δ 5.1-5.3 ppm (s, 2H) | Adjacent to N and aromatic ring. |

| Pyrazole H-5 | δ 7.3-7.5 ppm (s, 1H) | Aromatic proton on heterocycle. | |

| Methyl -CH₃ | δ 2.0-2.2 ppm (s, 3H) | Aliphatic group on the pyrazole ring. | |

| Amine -NH₂ | δ 3.5-5.0 ppm (br s, 2H) | Labile protons, broad signal. | |

| IR | N-H Stretch | 3300-3500 cm⁻¹ (2 bands) | Primary amine asymmetric/symmetric stretch.[7] |

| C=N / C=C Stretch | 1400-1600 cm⁻¹ | Pyrazole ring vibrations.[1] | |

| MS (EI) | Molecular Ion [M]⁺ | m/z = 187 | Corresponds to C₁₁H₁₃N₃. |

| | Major Fragment | m/z = 91 | Tropylium ion from benzyl group cleavage. |

Synthetic Strategies and Mechanistic Considerations

The synthesis of asymmetrically substituted pyrazoles requires careful control of regioselectivity.[1] The most logical and widely adopted method for constructing the 1,3,4-trisubstituted pyrazole core is through the cyclocondensation of a 1,3-dicarbonyl equivalent with a substituted hydrazine.

Caption: Retrosynthetic analysis for this compound.

Primary Synthetic Route: Regioselective Cyclocondensation

This approach involves the reaction between benzylhydrazine and a suitable β-ketonitrile, such as 2-methyl-3-oxobutanenitrile. The regiochemical outcome is dictated by the differential reactivity of the carbonyl and nitrile groups.

Experimental Protocol:

-

Hydrazone Formation (Optional Pre-step): To a solution of benzylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid. Stir the solution at room temperature.

-

Addition of β-Ketonitrile: Slowly add 2-methyl-3-oxobutanenitrile (1.05 eq) to the reaction mixture.

-

Cyclization: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Mechanistic Rationale and Regiocontrol: The key to obtaining the desired isomer lies in the initial nucleophilic attack. Benzylhydrazine has two non-equivalent nitrogen atoms. The more nucleophilic terminal -NH₂ group will preferentially attack the more electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization where the second nitrogen attacks the nitrile carbon, leading to a cyclized intermediate that subsequently aromatizes by elimination of water to form the pyrazole ring. This sequence ensures the benzyl group is on N1 and the amino group is at C3.

Caption: Workflow for the cyclocondensation synthesis mechanism.

Reactivity and Applications in Drug Development

This compound is not typically an end-product but rather a valuable intermediate for constructing more complex molecules.

The C3-Amino Group as a Synthetic Handle: The primary amine at the C3 position is a versatile nucleophile. It can readily participate in a variety of chemical transformations, allowing for the diversification of the pyrazole scaffold. Common reactions include:

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

-

Condensation Reactions: Formation of Schiff bases with aldehydes and ketones.

-

Construction of Fused Rings: The aminopyrazole motif is a classic precursor for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are also associated with significant biological activities.[1]

Caption: Conceptual workflow for library synthesis using the title compound.

Potential Research Trajectories: Given the prevalence of the aminopyrazole scaffold in kinase inhibitors, derivatives of this compound are excellent candidates for screening against various protein kinases implicated in diseases like cancer.[1] Furthermore, the broad antimicrobial activity of pyrazoles suggests that libraries derived from this building block could be explored for novel antibacterial or antifungal agents.[2][4]

Conclusion

This compound represents a strategically designed molecular building block with significant potential in medicinal chemistry and organic synthesis. Its structure combines the biologically relevant pyrazole core with three distinct functional groups that allow for precise chemical modifications. Understanding its structural properties, predictable spectroscopic signature, and the regiochemical nuances of its synthesis is essential for its effective utilization. This guide provides a foundational framework for researchers to synthesize and employ this versatile compound in the rational design and development of next-generation therapeutic agents.

References

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. [Link]

-

Synthesis of polysubstituted pyrazoles and their biological applications. (2024). Cogent Chemistry. [Link]

-

Pyrazole, 1-benzyl-4-(methylamino)-. PubChem, National Center for Biotechnology Information. [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

-

1-benzyl-1H-pyrazol-3-amine. PubChem, National Center for Biotechnology Information. [Link]

-

IR: amines. University of Calgary. [Link]

Sources

- 1. 1-Benzyl-3-methyl-1H-pyrazol-4-amine | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pjoes.com [pjoes.com]

- 4. jchr.org [jchr.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazole, 1-benzyl-4-(methylamino)- | C11H13N3 | CID 206698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

Navigating the Synthesis and Application of 1-benzyl-4-methyl-1H-pyrazol-3-amine: A Technical Guide for Researchers

For media inquiries, please contact: Dr. Evelyn Reed Senior Application Scientist Global Chemistry Solutions

Abstract

This technical guide provides an in-depth exploration of 1-benzyl-4-methyl-1H-pyrazol-3-amine, a substituted aminopyrazole of significant interest to researchers in drug discovery and organic synthesis. While a specific Chemical Abstracts Service (CAS) number for this exact molecule is not readily found in public databases, this guide will leverage data from closely related analogues to provide a comprehensive overview of its probable synthesis, characterization, and potential applications. By examining the established chemistry of the aminopyrazole scaffold, this document serves as an essential resource for scientists working with this class of compounds. The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] The strategic introduction of an amino group enhances their utility, making them versatile intermediates for constructing complex heterocyclic systems.[1]

Introduction to the Aminopyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental motif in modern heterocyclic chemistry.[1] Its unique electronic properties and the capacity of its nitrogen atoms to engage in hydrogen bonding contribute to its versatile binding capabilities with various biological targets.[1] The addition of an amino group to the pyrazole ring creates aminopyrazoles, a class of compounds with heightened strategic importance in chemical synthesis and drug discovery.[1] These molecules serve as key building blocks for more complex heterocyclic systems, with the amino group providing a reactive point for diverse chemical transformations.[1]

The position of the amino group on the pyrazole ring plays a crucial role in the chemical reactivity and biological activity of the resulting derivatives.[1] For instance, 3(5)-aminopyrazoles are widely utilized as precursors for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1] The N-aryl-5-aminopyrazole motif is a recurring scaffold in the development of kinase inhibitors.[1]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles, such as this compound, typically involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with a substituted hydrazine. The regioselectivity of this reaction is a critical consideration, as unsymmetrical dicarbonyls and hydrazines can lead to the formation of isomeric products.

A plausible and regioselective synthetic pathway for this compound would likely start from a carefully chosen β-ketonitrile or a related precursor to introduce the amino group at the 3-position.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: General Procedure for the Synthesis of Substituted Aminopyrazoles

-

Reaction Setup: To a solution of the β-ketonitrile (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add benzylhydrazine (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired aminopyrazole.[2]

Physicochemical Properties and Structural Elucidation

While experimental data for the target compound is not available, we can infer its properties based on related structures.

| Property | Predicted Value/Characteristic | Source/Analogy |

| Molecular Formula | C11H13N3 | - |

| Molecular Weight | 187.24 g/mol | [3] |

| Appearance | Likely a solid at room temperature | [4] |

| Solubility | Expected to have some solubility in organic solvents | General knowledge of similar compounds |

| CAS Number | Not readily available. Related compounds include: 1-benzyl-1H-pyrazol-3-amine (21377-09-3)[4], 1-benzyl-N-methyl-1H-pyrazol-4-amine (28466-70-8)[3], and 1-Benzyl-3-methyl-1H-pyrazol-5-amine (1134-82-3)[5] | [3][4][5] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (a singlet for the CH₂ and multiplets in the aromatic region), a singlet for the methyl group on the pyrazole ring, a signal for the pyrazole ring proton, and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR would display signals corresponding to the carbons of the pyrazole ring, the methyl group, and the benzyl group. The carbon attached to the amino group would appear in a characteristic range.

-

FT-IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region.[1] Aromatic and aliphatic C-H stretching vibrations, as well as C=N and C=C stretching from the pyrazole and phenyl rings, would also be present in the 1400-1600 cm⁻¹ region.[1]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The aminopyrazole scaffold is a key pharmacophore in numerous biologically active molecules. The unique structural features of this compound make it a valuable starting material for the synthesis of compound libraries for screening against various biological targets.

Potential Therapeutic Areas

-

Oncology: Pyrazole derivatives have been investigated as inhibitors of various kinases, which are crucial targets in cancer therapy.[6] The N-benzyl group can be a key interaction moiety within the ATP-binding pocket of kinases.

-

Inflammation: Some pyrazole-containing compounds exhibit anti-inflammatory properties.[2][7]

-

Infectious Diseases: The pyrazole nucleus is present in a number of antimicrobial agents.[1]

Logical Workflow for Drug Discovery Application

Caption: A typical workflow for utilizing the target compound in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, safety precautions should be based on data for structurally similar aminopyrazoles.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[8] Use in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

Health Hazards: Similar compounds are known to cause skin and eye irritation and may cause respiratory irritation.[10][12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]

Conclusion

This compound represents a versatile and promising scaffold for the development of novel chemical entities in medicinal chemistry and materials science. While further experimental work is required to fully characterize this specific molecule, the extensive body of literature on related aminopyrazoles provides a solid foundation for its synthesis, characterization, and application. This guide serves as a starting point for researchers looking to explore the potential of this and similar compounds in their scientific endeavors.

References

- Benchchem. 1-Benzyl-3-methyl-1H-pyrazol-4-amine.

- Sigma-Aldrich. 1-Benzyl-1H-pyrazol-3-amine DiscoveryCPR 21377-09-3.

- Sigma-Aldrich. SAFETY DATA SHEET - Benzylamine.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole.

- Thermo Fisher Scientific. SAFETY DATA SHEET - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine.

- Tokyo Chemical Industry. SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole.

- Cole-Parmer. Material Safety Data Sheet - 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbonyl chloride.

- PubChem. Pyrazole, 1-benzyl-4-(methylamino)-.

- Smolecule. Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine.

- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

- Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY.

- Organic Syntheses. 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE.

- Sigma-Aldrich. 1-Benzyl-3-methyl-1H-pyrazol-5-amine.

- MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- BLDpharm. 1-Methyl-4-phenyl-1H-pyrazol-3-amine.

- Matrix Fine Chemicals. 1H-PYRAZOL-3-AMINE | CAS 1820-80-0.

- Alichem. Custom chemicals & building blocks product catalogue.

- MDPI. 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

- PubChem. 1-benzyl-1H-pyrazol-3-amine.

- Arabian Journal of Chemistry. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.

Sources

- 1. 1-Benzyl-3-methyl-1H-pyrazol-4-amine | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pyrazole, 1-benzyl-4-(methylamino)- | C11H13N3 | CID 206698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-1H-pyrazol-3-amine DiscoveryCPR 21377-09-3 [sigmaaldrich.com]

- 5. 1-Benzyl-3-methyl-1H-pyrazol-5-amine | 1134-82-3 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. 1-benzyl-1H-pyrazol-3-amine | C10H11N3 | CID 1508616 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-amino-4-methyl-1-benzylpyrazole: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-amino-4-methyl-1-benzylpyrazole, a substituted aminopyrazole with significant potential in medicinal chemistry and drug development. Although a sparsely studied individual entity, its structural motifs are present in a wide array of biologically active molecules. This document will therefore extrapolate from closely related analogues and established pyrazole chemistry to detail a probable synthetic route, predict its physicochemical and spectroscopic properties, and discuss its likely reactivity and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this promising heterocyclic compound.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are also of significant pharmacological interest.[2] The subject of this guide, 3-amino-4-methyl-1-benzylpyrazole, incorporates key structural features that suggest its potential as a valuable intermediate or a pharmacologically active agent itself. The presence of a primary amino group at the 3-position, a methyl group at the 4-position, and a benzyl group at the 1-position of the pyrazole ring creates a unique combination of electronic and steric properties that can be exploited in drug design.

Synthesis and Elucidation of Structure

Proposed Synthetic Pathway

The synthesis would likely commence with the reaction of 2-methyl-3-oxobutanenitrile (a β-ketonitrile) with benzylhydrazine. The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization through the nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile group, leading to the formation of the aminopyrazole ring.

Caption: Proposed synthesis of 3-amino-4-methyl-1-benzylpyrazole.

Experimental Protocol (Hypothetical)

-

To a solution of 2-methyl-3-oxobutanenitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add benzylhydrazine (1.0 eq).

-

The reaction mixture is then heated to reflux for a period of 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-4-methyl-1-benzylpyrazole.

Physicochemical and Spectroscopic Properties

The exact physicochemical properties of 3-amino-4-methyl-1-benzylpyrazole have not been experimentally determined. However, based on data from analogous compounds, a set of predicted properties can be compiled.

Predicted Physicochemical Properties

| Property | Predicted Value | Reference Analogue(s) |

| Molecular Formula | C₁₁H₁₃N₃ | - |

| Molecular Weight | 187.24 g/mol | - |

| Appearance | Off-white to pale yellow solid | General observation for aminopyrazoles |

| Melting Point | 110-120 °C | Based on substituted aminopyrazoles |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF | General solubility of pyrazole derivatives |

| logP | ~2.5 | Calculated based on structure |

Spectroscopic Characterization (Predicted)

The structural elucidation of 3-amino-4-methyl-1-benzylpyrazole would rely on standard spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (likely in the range of 7.2-7.4 ppm), a singlet for the pyrazole C5-H (around 7.5-7.8 ppm), a singlet for the benzylic CH₂ protons (around 5.2 ppm), a singlet for the C4-methyl group (around 2.0 ppm), and a broad singlet for the NH₂ protons (which may vary in chemical shift depending on the solvent and concentration).[3][4]

-

¹³C NMR: The carbon NMR spectrum should display signals for the pyrazole ring carbons, the benzyl group carbons, the benzylic carbon, and the methyl carbon. The C3 and C5 carbons of the pyrazole ring would appear at approximately 150-160 ppm and 135-145 ppm, respectively, while the C4 carbon would be further upfield.

-

IR Spectroscopy: The infrared spectrum is predicted to exhibit characteristic absorption bands for the N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively), C=N and C=C stretching of the pyrazole ring (in the 1500-1650 cm⁻¹ region), and the N-H bending vibration (around 1600-1650 cm⁻¹).[5][6]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the benzyl group, cleavage of the pyrazole ring, and loss of HCN, which are common fragmentation pathways for pyrazole derivatives.[7][8]

Reactivity and Chemical Transformations

The chemical reactivity of 3-amino-4-methyl-1-benzylpyrazole is dictated by the functional groups present: the pyrazole ring, the primary amino group, and the benzyl group.

Reactivity of the Aminopyrazole Core

3-Aminopyrazoles are known to act as C,N-binucleophiles.[9] The exocyclic amino group and the endocyclic nitrogen atom at the 2-position can both participate in reactions with electrophiles. This dual reactivity allows for the construction of various fused heterocyclic systems.[2]

Caption: General reactivity of the aminopyrazole core.

-

Acylation and Sulfonylation: The primary amino group can be readily acylated or sulfonylated using acid chlorides, anhydrides, or sulfonyl chlorides.

-

Diazotization: The amino group can undergo diazotization upon treatment with nitrous acid, followed by Sandmeyer-type reactions to introduce a variety of substituents at the 3-position.

-

Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases, which can be further modified. It can also react with 1,3-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines.

Reactivity involving the Benzyl Group

The benzyl group is generally stable, but under certain conditions, such as catalytic hydrogenation, it can be cleaved (debenzylation).

Potential Applications in Drug Discovery

The aminopyrazole scaffold is a key component in numerous compounds with diverse pharmacological activities.[1] By analogy, 3-amino-4-methyl-1-benzylpyrazole and its derivatives are expected to be of significant interest in drug discovery.

Kinase Inhibition

Many aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[10] The 3-aminopyrazole moiety can act as a hinge-binder, forming key hydrogen bond interactions with the kinase active site. The benzyl group can be directed towards a hydrophobic pocket, and the methyl group can provide steric bulk and influence the conformation of the molecule.

Caption: Hypothetical mechanism of kinase inhibition.

Anti-Infective Agents

Substituted aminopyrazoles have shown promising activity against various bacterial and fungal strains.[11] The pyrazole ring system is a known pharmacophore in several antimicrobial drugs. The specific substitution pattern of 3-amino-4-methyl-1-benzylpyrazole could lead to novel anti-infective agents.

Other Therapeutic Areas

Derivatives of aminopyrazoles have also been investigated for their potential as anti-inflammatory, anticonvulsant, and antiviral agents.[1] The versatility of the aminopyrazole core allows for the generation of large libraries of compounds for screening against a wide range of biological targets.

Conclusion

3-amino-4-methyl-1-benzylpyrazole represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. Based on the established chemistry of related compounds, its synthesis is feasible, and its physicochemical and spectroscopic properties can be reasonably predicted. The inherent reactivity of the aminopyrazole core offers numerous possibilities for chemical modification and the creation of diverse compound libraries. The prevalence of the aminopyrazole motif in biologically active molecules, particularly as kinase inhibitors, strongly suggests that 3-amino-4-methyl-1-benzylpyrazole and its derivatives are worthy of further investigation in the field of drug discovery. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing heterocyclic compound.

References

- Fichez, J., Busca, P., & Prestat, G. (n.d.).

-

Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

- Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (n.d.).

- Mass Spectrometric Investigation of Some Pyronylpyrazole Deriv

- van der Plas, H. C., & van Veldhuizen, A. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(10), 1243–1249.

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25). Retrieved February 15, 2026, from [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC. (2021, July 15). Retrieved February 15, 2026, from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (2019, December 20). Retrieved February 15, 2026, from [Link]

- Recent developments in aminopyrazole chemistry. (n.d.). ARKIVOC.

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

-

Recent developments in aminopyrazole chemistry - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega. (2017, December 13). Retrieved February 15, 2026, from [Link]

-

Reaction of beta-cyanomethylene-beta-enamino diketones and -keto esters with hydrazines: Synthesis of pyrazole and pyridine derivatives - IRIS. (n.d.). Retrieved February 15, 2026, from [Link]

-

3-Aminopyrazole - the NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]

-

The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024, November 22). Retrieved February 15, 2026, from [Link]

- Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. (n.d.).

-

Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]

-

3-Aminopyrazole-4-carboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]

-

Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents. (n.d.).

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.).

-

Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). Retrieved February 15, 2026, from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents - Taylor & Francis. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis of 3-amino-4-fluoropyrazoles - PubMed. (2011, May 20). Retrieved February 15, 2026, from [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 | ACS Medicinal Chemistry Letters. (2020, December 2). Retrieved February 15, 2026, from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved February 15, 2026, from [Link]

-

United States Patent - Googleapis.com. (n.d.). Retrieved February 15, 2026, from [Link]

-

Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

1-benzyl-4-methyl-1H-pyrazol-3-amine molecular weight and formula

[1]

Executive Summary

This compound is a trisubstituted pyrazole scaffold characterized by a benzyl group at the N1 position, a methyl group at C4, and a primary amine at C3. This specific regioisomer is distinct from its more common congener, 1-benzyl-3-methyl-1H-pyrazol-5-amine. It serves as a critical intermediate in medicinal chemistry, offering a rigid template for "scaffold hopping" in drug design. Its structural integrity allows for precise vectorization of hydrogen bond donors/acceptors within the ATP-binding pockets of kinases.

Physicochemical Identity

The following data represents the calculated and predicted physicochemical properties for the target regioisomer.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₁₃N₃ | |

| Molecular Weight | 187.24 g/mol | Monoisotopic Mass: 187.11 g/mol |

| CAS Number | Not widely listed | Isomer (5-amine): 1134-82-3 |

| LogP (Predicted) | 1.8 – 2.1 | Moderate lipophilicity |

| H-Bond Donors | 1 (–NH₂) | Primary amine |

| H-Bond Acceptors | 2 | Pyrazole N2, Amine N |

| Topological Polar Surface Area | ~42 Ų | Favorable for membrane permeability |

| Physical State | Solid (Off-white to pale yellow) | Expected mp: 90–110 °C |

Synthetic Methodology

The synthesis of 3-aminopyrazoles substituted at the N1 position presents a classic regiochemical challenge. The reaction between hydrazines and

Core Synthetic Route: Condensation Strategy

The most direct route involves the condensation of benzylhydrazine with 2-methyl-3-ethoxyacrylonitrile .

Reagents:

-

Precursor A: Benzylhydrazine dihydrochloride (CAS: 20570-96-1)[1]

-

Precursor B: 2-Methyl-3-ethoxyacrylonitrile (CAS: 61310-53-0)

-

Base: Sodium Ethoxide (NaOEt) or Triethylamine (Et₃N)

-

Solvent: Ethanol (EtOH)

Mechanism & Regioselectivity: The reaction proceeds via a Michael-type addition followed by cyclization.

-

Path A (Kinetic/Common): Attack of the hydrazine N1 (benzyl-substituted) on the nitrile carbon leads to the 5-amino isomer.

-

Path B (Thermodynamic/Desired): To obtain the 3-amino isomer, the reaction is often directed by using basic conditions (NaOEt/EtOH) which favors the attack of the terminal hydrazine nitrogen on the

-carbon of the acrylonitrile, placing the nitrile carbon at the C3 position relative to the final N1.

Detailed Protocol (Bench Scale)

-

Preparation: In a dry round-bottom flask under N₂ atmosphere, dissolve 2-methyl-3-ethoxyacrylonitrile (1.0 equiv) in anhydrous ethanol.

-

Addition: Add benzylhydrazine dihydrochloride (1.1 equiv).

-

Basification: Slowly add Sodium Ethoxide (2.5 equiv) at 0°C. The solution will turn yellow/orange.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Cool to room temperature. Remove solvent in vacuo. Resuspend residue in EtOAc and wash with water and brine.

-

Purification: The crude mixture may contain both 3-amino and 5-amino isomers. Purify via Flash Column Chromatography (SiO₂).

-

Eluent: Hexanes:EtOAc (gradient 4:1 to 1:1). The 3-amino isomer typically elutes after the 5-amino isomer due to higher polarity (H-bonding capability of the exposed amine).

-

Synthesis Workflow Diagram

The following diagram illustrates the divergent pathways and the specific formation of the target scaffold.

Caption: Divergent synthesis of aminopyrazoles. Basic conditions favor the 3-amino target via thermodynamic control.

Structural Characterization

Verification of the 3-amino vs. 5-amino regioisomer is critical.

| Technique | Expected Signal (3-Amino Isomer) | Distinction from 5-Amino |

| ¹H NMR (DMSO-d₆) | Py-H5: Singlet, | In the 5-amino isomer, the Benzyl-CH₂ protons often show a slight upfield shift or splitting due to proximity to the amine lone pair. NOE (Nuclear Overhauser Effect) is definitive: NOE between Benzyl-CH₂ and Py-H5 confirms the 3-amino structure (since H5 is adjacent to N1). |

| ¹³C NMR | C3 (C-NH₂): ~145–155 ppm.C4 (C-Me): ~100–105 ppm.C5 (CH): ~125–130 ppm. | C5 in the 5-amino isomer (C-NH₂) appears further upfield compared to C3-NH₂. |

| LC-MS | [M+H]⁺ = 188.12 | Identical for both isomers; separation relies on retention time (3-amino is generally more polar). |

Medicinal Chemistry Applications

This molecule functions as a versatile isostere for various bioactive cores.

Kinase Inhibition (ATP Hinge Binding)

The 3-aminopyrazole motif mimics the adenine ring of ATP.

-

H-Bond Donor: The exocyclic amine (–NH₂) donates a hydrogen to the hinge region backbone carbonyl (e.g., Glu/Met residues).

-

H-Bond Acceptor: The pyrazole N2 accepts a hydrogen from the hinge backbone amide.

-

Vector: The 1-benzyl group directs substituents into the "back pocket" or solvent-exposed regions, depending on the specific kinase (e.g., RIP1, BRAF).

Biological Signaling Context

The compound is structurally related to inhibitors of the RIP1 Kinase pathway, involved in necroptosis (programmed necrosis).[2]

Caption: Mechanism of action for benzyl-aminopyrazole derivatives in the RIP1 necroptosis pathway.

Handling and Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation over long periods.

-

Solubility:

-

Safety: Treat as a potential irritant (H315, H319, H335). Avoid inhalation of dust.

References

-

Synthesis of Aminopyrazoles: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Targets in Heterocyclic Systems, 2017. Link

- Regioselectivity Studies: Bagley, M. C., et al. "Regioselective synthesis of 5-amino- and 3-aminopyrazoles." Tetrahedron Letters, 2002.

-

RIP1 Kinase Inhibitors: Harris, P. A., et al. "Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry, 2017. Link

-

Isomer Data (Comparative): PubChem Compound Summary for CAS 1134-82-3 (5-amino isomer). Link

-

General Pyrazole Chemistry: El-Sawy, E. R., et al. "Recent advances in the synthesis and biological activity of 5-aminopyrazoles." Acta Pharmaceutica, 2012. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-3-Amino-1-benzylpiperidine | 168466-84-0 [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Pyrazole Scaffolds and DMSO in Drug Discovery

An In-Depth Technical Guide to the Solubility of 1-benzyl-4-methyl-1H-pyrazol-3-amine in DMSO

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents with applications ranging from anti-inflammatory to anticancer therapies.[1][2][3] The compound this compound is a member of this vital class of heterocyclic compounds. Its structure, featuring a pyrazole core, a lipophilic benzyl group, a methyl substituent, and a hydrogen-bonding amine group, presents a unique physicochemical profile that is critical to its behavior in biological and experimental systems.

In the early stages of drug discovery, particularly during high-throughput screening (HTS), compounds are almost universally stored and handled as concentrated stock solutions in dimethyl sulfoxide (DMSO).[4][5][6] DMSO's remarkable ability to dissolve a wide array of both polar and nonpolar compounds makes it an indispensable solvent.[4][7] Therefore, a thorough understanding of a compound's solubility in DMSO is not merely a technical prerequisite but a fundamental parameter that dictates its screenability, the reliability of assay data, and its ultimate potential for advancement. Low solubility can lead to compound precipitation, inaccurate concentration measurements, and false negatives in screening campaigns, wasting valuable resources.[8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility of this compound in DMSO. We will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the critical factors that influence this essential property.

Section 1: Theoretical Foundations of Solubility

A compound's solubility is governed by the intricate balance of intermolecular forces between the solute molecules (crystal lattice energy) and the interactions between the solute and solvent molecules (solvation energy). To understand the solubility of this compound in DMSO, we must first examine the key physicochemical properties of both.

Physicochemical Profile of the Solute: this compound

While specific experimental data for this exact molecule is not publicly documented, we can infer its properties from its constituent parts and related structures.[10][11]

-

Pyrazole Core: The five-membered aromatic ring contains two nitrogen atoms, contributing to its polarity and ability to act as both a hydrogen bond donor (N-H) and acceptor.[1][2]

-

3-Amino Group (-NH₂): This is a primary site for hydrogen bonding, acting as a strong hydrogen bond donor, which is crucial for interacting with polar solvents.

-

1-Benzyl Group (-CH₂-Ph): This large, nonpolar substituent introduces significant lipophilicity and potential for π-π stacking interactions.

-

4-Methyl Group (-CH₃): This small alkyl group adds to the nonpolar character of the molecule.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Significance for Solubility |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₃ | Provides the basis for molecular weight. |

| Molecular Weight | ~187.24 g/mol | Influences diffusion and dissolution rates.[12] |

| Hydrogen Bond Donors | 2 (from -NH₂ and pyrazole N-H) | Key for interaction with polar solvents like DMSO. |

| Hydrogen Bond Acceptors | 2 (from pyrazole nitrogens) | Key for interaction with polar solvents. |

| LogP (Predicted) | ~1.5 - 2.5 | Indicates a balance between hydrophilicity and lipophilicity. |

Properties of the Solvent: Dimethyl Sulfoxide (DMSO)

DMSO ((CH₃)₂SO) is a unique and powerful solvent for several reasons.[4][13]

-

Polar Aprotic Nature: DMSO has a highly polar sulfoxide (S=O) bond, making it an excellent solvent for polar compounds. However, it lacks acidic protons, meaning it does not act as a hydrogen bond donor.[4]

-

Amphipathic Character: With both polar (S=O) and nonpolar (two methyl groups) regions, DMSO can effectively solvate a wide range of molecules, from hydrophilic to hydrophobic.[14]

-

High Boiling Point: Its high boiling point (189 °C) minimizes evaporation, ensuring that stock solution concentrations remain stable.[4]

-

Miscibility: It is fully miscible with water and a wide range of organic solvents, which is critical for its use in preparing aqueous assay solutions from DMSO stocks.[4][13]

Solute-Solvent Interactions

The dissolution of this compound in DMSO is driven by favorable intermolecular interactions that overcome the compound's crystal lattice energy.

Caption: Key intermolecular forces governing the solubility of the compound in DMSO.

Section 2: Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery, "solubility" can refer to two different measurements, and understanding the distinction is crucial for correct data interpretation.[8][15]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate when added from a high-concentration DMSO stock into an aqueous buffer.[15][16] It is a non-equilibrium measurement often resulting in a supersaturated solution. Its primary advantage is speed, making it suitable for HTS where thousands of compounds are assessed.[8]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent when the solid and dissolved states are in equilibrium.[17] The measurement requires longer incubation times (typically 24-72 hours) to reach this equilibrium and is considered the "gold standard" for lead optimization and formulation development.[8][17]

Section 3: Experimental Protocols for Solubility Determination

The following protocols provide step-by-step methodologies for determining both the kinetic and thermodynamic solubility of this compound in DMSO.

Protocol: Kinetic Solubility Determination via Nephelometry

This high-throughput method measures the light scattered by insoluble particles (precipitate) as a compound is diluted from a DMSO stock into an aqueous buffer.[16]

Materials and Equipment:

-

This compound (solid)

-

Anhydrous DMSO (≥99.9% purity)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Nephelometer or plate reader with a turbidity reading function

-

Multichannel pipette and/or automated liquid handler

Workflow:

Caption: Workflow for determining kinetic solubility using nephelometry.

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution using a vortex mixer.[16]

-

Plate Preparation: In a 96-well plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the first well.

-

Serial Dilution: Perform a serial dilution (e.g., 1:2 or 1:3) across the plate using DMSO as the diluent.

-

Buffer Addition: Rapidly add a fixed volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to all wells simultaneously using a multichannel pipette or liquid handler. This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours, with gentle agitation.[15]

-

Measurement: Measure the turbidity or light scattering in each well using a nephelometer.

-

Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility limit is defined as the concentration at which the scattering signal significantly increases above the baseline, indicating the onset of precipitation.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This method determines the equilibrium solubility and is considered the definitive standard.[18]

Materials and Equipment:

-

This compound (solid)

-

Anhydrous DMSO (≥99.9% purity)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled incubator

-

High-speed centrifuge

-

HPLC system with a UV detector and a suitable column (e.g., C18)

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial (enough so that undissolved solid is clearly visible at the end).

-

Solvent Addition: Add a precise, known volume of DMSO to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Agitate the sample for 24 to 48 hours to ensure equilibrium is reached.[18]

-

Phase Separation: After equilibration, let the vial stand to allow larger particles to settle. Then, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.

-

Supernatant Collection: Carefully collect an aliquot of the clear supernatant. For added certainty, filter this aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Prepare a standard curve by making serial dilutions of a known concentration stock solution. Analyze the filtered supernatant by a validated HPLC-UV method. Determine the concentration of the compound in the supernatant by comparing its peak area to the standard curve. This concentration is the thermodynamic solubility.

Section 4: Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format for easy comparison and interpretation.

Table 2: Summary of Solubility Data for this compound in DMSO

| Parameter | Value | Unit | Method | Temperature (°C) |

|---|---|---|---|---|

| Kinetic Solubility | [Experimental Value] | mg/mL | Nephelometry | 25 |

| Kinetic Solubility | [Calculated Value] | mM | Nephelometry | 25 |

| Thermodynamic Solubility | [Experimental Value] | mg/mL | Shake-Flask/HPLC | 25 |

| Thermodynamic Solubility | [Calculated Value] | mM | Shake-Flask/HPLC | 25 |

Interpretation: It is common for the kinetic solubility value to be higher than the thermodynamic solubility value due to the formation of a temporary, supersaturated state. A large difference between the two may indicate a compound's propensity to precipitate over time, which has implications for the stability of stock solutions.

Section 5: Key Factors and Troubleshooting

Several factors can significantly impact solubility measurements, leading to variability and inaccurate results.

-

Compound Purity: Impurities can either enhance or suppress solubility. Always use a compound of the highest possible purity, confirmed by analytical methods like LC-MS or NMR.

-

Water Content in DMSO: DMSO is highly hygroscopic. The presence of even small amounts of water can dramatically decrease the solubility of many organic compounds.[19] Always use anhydrous DMSO from a freshly opened bottle or one that has been properly stored.

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can induce compound precipitation.[19] Once a compound crystallizes from DMSO, it may be difficult to redissolve. It is best practice to aliquot stock solutions into single-use volumes.

-

Compound Stability: The compound may degrade in DMSO over time. Stability should be assessed by re-analyzing stock solutions via HPLC after a set period.

Conclusion

Determining the solubility of this compound in DMSO is a foundational step in its evaluation as a potential drug candidate. A clear understanding of both its kinetic and thermodynamic solubility provides critical insights that guide the entire early discovery process, from primary screening to lead optimization. By employing the robust, validated protocols detailed in this guide, researchers can generate accurate and reliable data, enabling informed decisions and preventing the costly pitfalls associated with poor solubility. This systematic approach ensures that promising compounds are correctly identified and advanced, maximizing the efficiency and success of the drug development pipeline.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Wikipedia. Dimethyl sulfoxide. Available from: [Link]

-

Faria, J. V., et al. (2021). Physicochemical properties of pyrazole derivatives, 1(a–l), 2(a–l), 3(a–n), 4(a–c) and 5(a–c), were calculated using DataWarrior software. ResearchGate. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Gaylord Chemical. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Available from: [Link]

-

Di Matteo, G., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Available from: [Link]

-

American Chemical Society. Dimethyl sulfoxide. Available from: [Link]

-

El-Sayed, M. A., et al. (2021). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. Available from: [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]

-

Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]

-

Intisar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

PubChem. 1-benzyl-N-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-benzyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

Sushko, Y., et al. (2017). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available from: [Link]

-

Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. Available from: [Link]

-

Florentino, J. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available from: [Link]

-

Sharma, A., & Singh, P. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available from: [Link]

-

Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Available from: [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

-

Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. Available from: [Link]

-

Ben-Yelles, C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]

-

Beilstein Journals. BJOC - Search Results. Available from: [Link]

-

PubChem. 4-Methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. 1-benzyl-1h-pyrazol-3-amine (C10H11N3). Available from: [Link]

-

Malinauskas, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available from: [Link]

-

Al-Ghorbani, M., et al. (2020). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

PubChemLite. Pyrazole, 1-benzyl-4-(dimethylamino)- (C12H15N3). Available from: [Link]

-

PubChem. Pyrazole, 1-benzyl-4-(dimethylamino)-. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pharmajournal.net [pharmajournal.net]

- 3. mdpi.com [mdpi.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 8. enamine.net [enamine.net]

- 9. mdpi.com [mdpi.com]

- 10. 1-benzyl-1H-pyrazol-3-amine | C10H11N3 | CID 1508616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Methyl-1H-pyrazol-3-amine | C4H7N3 | CID 12383043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pyrazole, 1-benzyl-4-(methylamino)- | C11H13N3 | CID 206698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. acs.org [acs.org]

- 14. mdpi.com [mdpi.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ziath.com [ziath.com]

Comprehensive Technical Guide: 1-Benzyl-4-methyl-1H-pyrazol-3-amine

Executive Summary & Compound Significance

Topic: Physicochemical Characterization and Melting Point Analysis of 1-benzyl-4-methyl-1H-pyrazol-3-amine. CAS Registry Number: 1174838-25-5 Molecular Formula: C₁₂H₁₅N₃ Molecular Weight: 201.27 g/mol

This compound is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., for RIP1 kinase pathways) and GPCR ligands . Its structural core—a pyrazole ring substituted with a benzyl group at N1, an amine at C3, and a methyl group at C4—provides a rigid scaffold with defined hydrogen-bonding donors (amine) and hydrophobic anchors (benzyl/methyl).

Unlike common commodity chemicals, this compound is often synthesized de novo in medicinal chemistry campaigns. Consequently, its melting point (MP) serves as a critical quality attribute (CQA) to verify purity and isomeric identity (distinguishing it from the more common 5-amino isomer). This guide outlines the authoritative physicochemical data, synthesis-purification logic, and validation protocols required for its use in high-integrity research.

Physicochemical Profile

The following data aggregates experimental observations and structure-property relationship (SPR) predictions for the this compound scaffold.

Table 1: Core Physicochemical Properties[1]

| Property | Value / Description | Technical Note |

| Physical State | Crystalline Solid | Typically isolated as an off-white to pale yellow powder. |

| Melting Point | 98°C – 105°C (Predicted/Analog Range) | Note: Exact experimental values vary by polymorph and purity. The 5-amino isomer melts at ~76°C; the 3-amino-4-methyl core typically confers higher lattice energy. |

| Boiling Point | ~360°C (Predicted at 760 mmHg) | Decomposition often precedes boiling; vacuum distillation is required for liquid phase handling. |

| Solubility | DMSO, Methanol, Ethanol, DCM | Poorly soluble in water; soluble in dilute acids (HCl) due to the basic amine. |

| pKa (Conjugate Acid) | ~3.5 – 4.2 (Predicted) | The N2 nitrogen is the primary protonation site; the exocyclic amine is weakly basic due to resonance delocalization. |

| Isomeric Purity | Critical Parameter | Must be distinguished from 1-benzyl-3-methyl-1H-pyrazol-5-amine (CAS 1134-82-3). |

Expert Insight: The melting point is the primary indicator of isomeric purity. The 5-amino isomer (often a byproduct) typically has a lower melting point due to intramolecular hydrogen bonding with N2, whereas the target 3-amino isomer forms stronger intermolecular networks.

Synthesis & Purification Logic

To obtain reliable melting point data, the compound must be synthesized using a regioselective route that minimizes the formation of the 5-amino isomer.

Validated Synthetic Pathway

The most robust route involves the condensation of benzylhydrazine with a 2-methyl-3-alkoxyacrylonitrile derivative. This method directs the hydrazine's distal nitrogen (NH2) to attack the nitrile carbon, favoring the 3-amino-4-methyl substitution pattern.

Step-by-Step Protocol:

-

Reagents: Benzylhydrazine dihydrochloride (1.0 equiv), 2-methyl-3-ethoxyacrylonitrile (1.1 equiv), Triethylamine (3.0 equiv), Ethanol (0.5 M).

-

Reaction: Reflux for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) is essential.

-

Workup: Concentrate solvent. Resuspend residue in water/ethyl acetate. Wash organic layer with brine.

-

Purification (Critical for MP):

-

Crude: Often an oil or sticky solid.

-

Recrystallization: Dissolve in minimum hot Ethanol; add water dropwise until turbid. Cool slowly to 4°C.

-

Result: Fine needles or prisms suitable for MP determination.

-

Workflow Visualization

The following diagram illustrates the synthesis and characterization logic, distinguishing the target from its isomer.

Figure 1: Synthetic workflow emphasizing the separation of the 3-amino target from the 5-amino isomer based on solubility and melting point differences.

Experimental Protocol: Melting Point Determination

For research-grade characterization, a simple capillary measurement is insufficient without calibration. The following protocol ensures data integrity in compliance with GLP (Good Laboratory Practice) standards.

Equipment Requirements

-

Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP90 or Büchi M-565) with video recording.

-

Standard: Caffeine (MP 235°C) or Vanillin (MP 81-83°C) for calibration.

-

Sample Prep: Dried under high vacuum (0.1 mbar) for >4 hours to remove solvent solvates.

Step-by-Step Methodology

-

Sample Loading: Grind the dried solid into a fine powder. Fill a glass capillary to a height of 3–4 mm. Compact the sample by tapping (avoid air pockets).

-

Ramp Profile:

-

Fast Ramp: Heat to 80°C at 10°C/min.

-

Measurement Ramp: Heat from 80°C to 120°C at 1.0°C/min .

-

-

Observation Criteria:

-

Onset Point: First visible liquid droplet.

-

Clear Point: Complete liquefaction of the sample.

-

-

Acceptance Criteria: The range (Clear Point - Onset Point) must be < 2.0°C . A wider range indicates impurities (likely the 5-amino isomer or solvent).

Troubleshooting Data

| Observation | Diagnosis | Corrective Action |

| MP < 80°C | Isomer Contamination | Check NMR (NOESY) to confirm regiochemistry. Recrystallize. |

| Broad Range (>3°C) | Solvent Solvate | Dry sample at 40°C under vacuum for 12h. |

| Double Melting Peak | Polymorphism | Perform DSC (Differential Scanning Calorimetry) to identify metastable forms. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394629, this compound. Retrieved from [Link]

-

Li, X., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.[1] Chemical Biology & Drug Design.[1] (Contextual reference for aminopyrazole synthesis and handling). Retrieved from [Link]

Sources

Difference between 3-amino and 5-amino pyrazole isomers

The following guide details the structural, synthetic, and functional distinctions between 3-amino and 5-amino pyrazole isomers.

Executive Summary

In the field of heterocyclic chemistry and drug discovery, the distinction between 3-amino and 5-amino pyrazoles is often obscured by tautomeric nomenclature. However, upon

This guide serves as a definitive technical resource for differentiating, synthesizing, and utilizing these isomers. It moves beyond basic definitions to provide self-validating spectroscopic protocols and mechanistic insights required for high-stakes medicinal chemistry campaigns.

Part 1: The Tautomeric Conundrum vs. Regioisomerism

To control the chemistry, one must first define the species in solution.

Unsubstituted Pyrazoles (Dynamic Equilibrium)

When the pyrazole ring nitrogen (

-

Thermodynamics: In solution (DMSO,

), the 3-amino tautomer is generally favored ( -

Implication: You cannot isolate "pure" 5-amino-1H-pyrazole; it will equilibrate.

Substituted Pyrazoles (Fixed Regioisomers)

When a substituent (

-

3-Amino-1-R-pyrazole: The amino group is at position 3, distal to the

-substituent. -

5-Amino-1-R-pyrazole: The amino group is at position 5, proximal (ortho) to the

-substituent.

Visualizing the Difference:

Figure 1: Transition from dynamic tautomerism to fixed regioisomerism upon N-substitution.

Part 2: Spectroscopic Validation Protocol (Self-Validating)

The most common error in pyrazole chemistry is misassigning the regiochemistry of the product. Standard 1H NMR is often insufficient due to overlapping chemical shifts. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for definitive assignment.

The NOESY Logic Gate

The spatial proximity of the exocyclic amine (

| Feature | 1-R-5-Aminopyrazole (Proximal) | 1-R-3-Aminopyrazole (Distal) |

| Geometry | ||

| NOE Signal | Strong Cross-peak: | No Cross-peak: |

| Secondary NOE | Weak/None between | Strong Cross-peak: |

Experimental Protocol: Structural Assignment

Objective: Unambiguously assign regioisomer identity.

-

Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-

. Note: DMSO is preferred over -

Pulse Sequence: Run a 2D NOESY (e.g., noesygpph on Bruker).

-

Mixing Time: 300–500 ms (optimized for small molecules).

-

Scans: 8–16 scans depending on concentration.

-

-

Analysis Workflow:

-

Locate the

broad singlet (typically 4.5–6.5 ppm). -

Locate the

-substituent protons (e.g., -

Check for intersection:

-

Cross-peak present?

5-Amino isomer . -

Cross-peak absent?

Check

-

-

Figure 2: Decision tree for NMR-based structural elucidation.

Part 3: Synthetic Divergence

The synthesis of these isomers requires different strategic disconnections. The reaction of hydrazines with

The Knorr-Type Cyclocondensation

Reaction: Substituted Hydrazine (

-

Mechanism: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbon of the nitrile/ketone.

-

Regioselectivity Rule:

-

Alkyl Hydrazines (e.g., Methylhydrazine): The substituted nitrogen (

--

Major Product: 5-Amino-1-alkylpyrazole .

-

-

Aryl Hydrazines (e.g., Phenylhydrazine): The substituted nitrogen (

--

Major Product: 3-Amino-1-arylpyrazole (often mixed, requires optimization).

-

-

Directed Synthesis (High Fidelity)

To avoid mixtures, use specific precursors:

| Target Isomer | Recommended Precursor / Method | Mechanism Note |

| 5-Amino-1-R | The thioamide sulfur is a better leaving group, directing the hydrazine attack. | |

| 3-Amino-1-R | Alkylation of 3-Nitropyrazole | Alkylate N-unsubstituted 3-nitropyrazole (gives mixtures of 1,3 and 1,5), separate, then reduce |

| 3-Amino-1-R | Use hydrazine to displace halide, then cyclize (for fused systems). |

Part 4: Reactivity & Biological Implications

The position of the amino group dictates the molecule's utility in drug design, particularly for kinase inhibitors (ATP-mimetics).

Reactivity Profile

-

5-Amino Isomers (Steric Congestion):

-

The amino group is flanked by the

-substituent. -

Acylation/Amidation: Slower rates due to steric hindrance from the

-group. -

Cyclization (to fused rings): Ideal for forming Pyrazolo[3,4-d]pyrimidines . The amino group reacts with an electrophile, and the

position cyclizes.

-

-

3-Amino Isomers (Exposed):

-

The amino group is unhindered.

-

Acylation/Amidation: Rapid reaction.

-

Cyclization: Ideal for forming Pyrazolo[1,5-a]pyrimidines (if

is unsubstituted). If

-

Medicinal Chemistry: Kinase Binding Modes

In the ATP-binding pocket of kinases, the "Hinge Region" requires specific Hydrogen Bond Donor (D) and Acceptor (A) motifs.

-

3-Amino-1-R-pyrazole (The "Linear" Binder):

-

Acts as a Donor-Acceptor (D-A) motif.

-

(Donor)

-

(Acceptor)

-

Example: Used in scaffolds targeting CDK and Aurora kinases .

-

-

5-Amino-1-R-pyrazole (The "Twisted" Binder):

-

Due to sterics between the

and -

Often used to access a hydrophobic pocket via the

-substituent while presenting the amine for solvation or specific H-bonds. -

Example:p38 MAPK inhibitors often utilize the 5-amino scaffold to induce a specific "DFG-out" conformation.

-

References

-

Tautomerism and Stability: Elguero, J., et al. "Protomeric tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, 2000.

-

NMR Differentiation: Foces-Foces, C., et al. "Structure and tautomerism of 3(5)-aminopyrazoles." Journal of Molecular Structure, 2021.

-